2-Amino-3-nitropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-nitropyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5N3O4 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a nitro group at the 3-position, and a carboxylic acid group at the 4-position
Scientific Research Applications
2-Amino-3-nitropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds, including “2-Amino-3-nitropyridine-4-carboxylic acid”, has gained increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound, making it a suitable isosteric substitution of hydrogen . This opens up new possibilities for binding to the receptor and increases the rate of cell penetration and transport of a drug to an active site .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which this molecule belongs, have been known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are known to undergo reactions with n2o5 in an organic solvent to give the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines have been used to synthesize a variety of compounds, including 4-substituted-2-alkylamino-5-nitropyridines , which may suggest potential involvement in various biochemical pathways.
Result of Action
It has been used as a reactant to synthesize organo-soluble and thermally stable poly(thiourea-amide-imide) polymers , suggesting its potential utility in polymer chemistry.
Action Environment
It’s worth noting that the synthesis of nitropyridines generally involves reactions in an organic solvent , which may suggest that the compound’s action could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-aminoisonicotinic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Conversion to 2,3-diaminopyridine-4-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Comparison with Similar Compounds
2-Amino-3-nitropyridine: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
3-Nitropyridine-4-carboxylic acid: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological targets.
2-Amino-4-nitropyridine: The nitro group is positioned differently, which can affect the compound’s reactivity and interaction with other molecules.
Uniqueness: 2-Amino-3-nitropyridine-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
2-amino-3-nitropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H2,7,8)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZDIAWHCCOBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.